molecular formula C27H16BrN5O2 B14923880 2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B14923880
M. Wt: 522.4 g/mol
InChI Key: ZGKOCOYDROUDNW-ZHZULCJRSA-N
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Description

2-({[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that features a unique structure combining multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-bromophenyl derivatives and benzimidazole derivatives. These intermediates are then subjected to condensation reactions, cyclization, and functional group modifications under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and solvents is carefully controlled to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

2-({[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and molecular interactions.

    Industry: Used in the development of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of 2-({[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or π-π stacking, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)-1,3-BENZOXAZOLE: Shares the benzoxazole and bromophenyl moieties but lacks the additional functional groups present in the target compound.

    1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOLE: Contains the pyrido[1,2-a][1,3]benzimidazole core but lacks the bromophenyl and cyanide groups.

Uniqueness

The uniqueness of 2-({[2-(4-BROMOPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-1-HYDROXY-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE lies in its combination of multiple functional groups and aromatic rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H16BrN5O2

Molecular Weight

522.4 g/mol

IUPAC Name

(2Z)-2-[[[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino]methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H16BrN5O2/c1-15-19(13-29)25-31-21-4-2-3-5-23(21)33(25)27(34)20(15)14-30-18-10-11-24-22(12-18)32-26(35-24)16-6-8-17(28)9-7-16/h2-12,14,30H,1H3/b20-14-

InChI Key

ZGKOCOYDROUDNW-ZHZULCJRSA-N

Isomeric SMILES

CC\1=C(C2=NC3=CC=CC=C3N2C(=O)/C1=C\NC4=CC5=C(C=C4)OC(=N5)C6=CC=C(C=C6)Br)C#N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=O)C1=CNC4=CC5=C(C=C4)OC(=N5)C6=CC=C(C=C6)Br)C#N

Origin of Product

United States

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